molecular formula C4H7N3O3 B12542379 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) CAS No. 672942-93-7

5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI)

Cat. No.: B12542379
CAS No.: 672942-93-7
M. Wt: 145.12 g/mol
InChI Key: GDJHRXTXBJAERL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable nitrile oxide, leading to the formation of the isoxazolidine ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazolidine derivatives, which can have different functional groups attached to the ring structure .

Scientific Research Applications

5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

672942-93-7

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

4-amino-3-oxo-1,2-oxazolidine-5-carboxamide

InChI

InChI=1S/C4H7N3O3/c5-1-2(3(6)8)10-7-4(1)9/h1-2H,5H2,(H2,6,8)(H,7,9)

InChI Key

GDJHRXTXBJAERL-UHFFFAOYSA-N

Canonical SMILES

C1(C(ONC1=O)C(=O)N)N

Origin of Product

United States

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